3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride
Overview
Description
3-(4-Morpholinyl)-8-azabicyclo[321]octane dihydrochloride is a bicyclic compound that features a morpholine ring and an azabicyclo[321]octane structure
Scientific Research Applications
3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new industrial processes and materials, particularly those requiring specific structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinyl)-8-azabicyclo[321]octane dihydrochloride typically involves the formation of the azabicyclo[32One common method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be further modified to introduce the morpholine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to the formation of reduced analogs with modified electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Morpholinyl)-8-azabicyclo[3.2.1]octane dihydrochloride include:
- 1,4-Diazabicyclo[3.2.1]octane dihydrochloride
- 3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Uniqueness
What sets this compound apart from these similar compounds is the presence of the morpholine ring, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-(8-azabicyclo[3.2.1]octan-3-yl)morpholine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.2ClH/c1-2-10-8-11(7-9(1)12-10)13-3-5-14-6-4-13;;/h9-12H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINADKDCDIORJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3CCOCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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